molecular formula C14H16N2O4S B10958027 Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5-ethylthiophene-3-carboxylate

Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5-ethylthiophene-3-carboxylate

Cat. No.: B10958027
M. Wt: 308.35 g/mol
InChI Key: GTWZXSYAWZYSIT-UHFFFAOYSA-N
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Description

METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a thiophene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the isoxazole or thiophene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene moiety may also contribute to the compound’s biological effects by interacting with cellular membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole and thiophene derivatives, such as:

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

    Thiophene derivatives: Compounds with thiophene rings and various functional groups.

Uniqueness

METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other isoxazole and thiophene derivatives .

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

methyl 2-[(4,5-dimethyl-1,2-oxazole-3-carbonyl)amino]-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C14H16N2O4S/c1-5-9-6-10(14(18)19-4)13(21-9)15-12(17)11-7(2)8(3)20-16-11/h6H,5H2,1-4H3,(H,15,17)

InChI Key

GTWZXSYAWZYSIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=NOC(=C2C)C)C(=O)OC

Origin of Product

United States

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